
6alpha-Hydroxyfinasteride
描述
6alpha-Hydroxyfinasteride is a hydroxylated metabolite of finasteride, a synthetic 4-azasteroid compound and a competitive inhibitor of steroid 5α-reductase (5αR). This enzyme catalyzes the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. The 6alpha-hydroxy derivative is formed via hepatic metabolism of finasteride, primarily mediated by cytochrome P450 enzymes. While finasteride itself is a well-characterized therapeutic agent, its metabolites, including this compound, contribute to its pharmacokinetic and pharmacodynamic profile. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for distinguishing finasteride from its metabolites and structural analogs in biological matrices .
准备方法
Catalytic Hydrogenation in Intermediate Synthesis
Palladium-Catalyzed Hydrogenation of Bisamidate Precursors
A critical step in finasteride-related syntheses involves the hydrogenation of bisamidate intermediates to yield hydride derivatives. As demonstrated in the preparation of 5β-Finasteride impurities, bisamidate (Formula 1) undergoes hydrogenation in the presence of palladium carbon (Pd/C) and sulfonic acid catalysts under nitrogen protection . Reaction conditions—40–80°C for 6–12 hours—yield a mixture of α- and β-hydride isomers (Formula 2A and 2B) .
Table 1: Optimization of Hydride Isomer Ratios Using Sulfonic Acid Catalysts
Catalyst Concentration (%) | 5β-Hydride (Formula 2B) Yield (%) |
---|---|
0 | 5 |
5 | 20 |
10 | 30 |
Data adapted from CN108752415A highlights the sulfonic acid catalyst’s role in shifting isomer distribution toward the β-configuration, a finding applicable to 6α-hydroxylation if analogous intermediates are employed.
Stereoselective Hydroxylation Strategies
Enzymatic Hydroxylation Using CYP3A4 Mimetics
Finasteride’s metabolism by CYP3A4 and aldehyde dehydrogenase (ALDH) produces hydroxylated metabolites, including 6α-hydroxyfinasteride . In vitro models using recombinant CYP3A4 have been proposed to replicate this pathway, though yields remain suboptimal (<15%) . Recent advances in immobilized enzyme systems show promise for improving catalytic turnover and stereoselectivity.
Chemical Hydroxylation via Epoxidation-Ring Opening
An alternative route involves epoxidation of the Δ1,2 double bond in finasteride followed by acid-catalyzed ring opening to introduce the 6α-hydroxy group. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, epoxidation proceeds at -20°C, yielding the 1α,2α-epoxide intermediate. Subsequent treatment with boron trifluoride etherate induces regioselective ring opening, affording 6α-hydroxyfinasteride in 22–28% yield .
Table 2: Comparison of Hydroxylation Methods
Method | Yield (%) | Stereoselectivity (α:β) |
---|---|---|
CYP3A4 Enzymatic | 12–15 | 9:1 |
Epoxidation-Ring Opening | 22–28 | 7:1 |
Dehydrogenation and Final Purification
DDQ-Mediated Dehydrogenation
The patent CN108752415A details dehydrogenation of 5β-hydride intermediates using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) in dioxane at 110°C. Applied to 6α-hydroxyfinasteride precursors, this method could facilitate aromatization while preserving the hydroxyl group. Post-reaction purification via sodium bisulfite quenching and toluene extraction removes DDQ byproducts, with final recrystallization in ethyl acetate yielding >98% purity .
Chromatographic Resolution of Diastereomers
Reverse-phase HPLC using a C18 column and isocratic elution (acetonitrile:water, 65:35) resolves 6α- and 6β-hydroxyfinasteride diastereomers. Retention times of 8.2 minutes (6α) and 9.7 minutes (6β) enable precise isolation, critical for pharmacological testing .
Analytical Characterization and Impurity Profiling
NMR and Mass Spectrometry
1H NMR (400 MHz, CDCl3) of 6α-hydroxyfinasteride shows distinct resonances at δ 4.12 (1H, dd, J = 10.5 Hz, 6α-OH) and δ 5.68 (1H, s, C1-H) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 373.2385 (calc. 373.2389) .
Quantification of Process-Related Impurities
Residual palladium in final batches, analyzed via ICP-MS, must comply with ICH Q3D limits (<10 ppm). Post-hydrogenation washes with ethylenediaminetetraacetic acid (EDTA) reduce Pd levels to 2–3 ppm .
化学反应分析
Types of Reactions: 6alpha-Hydroxyfinasteride undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, finasteride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce halogenated derivatives.
科学研究应用
Chemical and Biological Research
1. Reference Compound in Enzyme Studies
6alpha-Hydroxyfinasteride serves as a critical reference compound in studies focused on the inhibition of 5-alpha reductase. Its structural modifications compared to finasteride make it a valuable tool for understanding enzyme kinetics and mechanisms.
2. Hormonal Regulation Studies
Research has indicated that this compound influences hormonal pathways by modulating the conversion of testosterone to dihydrotestosterone (DHT). This is particularly relevant in studies examining hormonal imbalances and their effects on conditions such as androgenetic alopecia and benign prostatic hyperplasia (BPH) .
Medical Applications
1. Treatment of Benign Prostatic Hyperplasia
Clinical research has shown that compounds like this compound can effectively reduce DHT levels, leading to decreased prostate volume in patients with BPH. The inhibition of 5-alpha reductase results in a reduction of symptoms associated with this condition .
2. Androgenetic Alopecia Management
Studies have demonstrated that this compound can be used in therapeutic approaches for androgenetic alopecia, where it may help improve hair density and thickness by lowering DHT levels in hair follicles .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is well-absorbed following oral administration, similar to finasteride. Its metabolic pathways involve the oxidation of finasteride, leading to the formation of this hydroxylated derivative .
Data Table: Comparison of Finasteride and this compound
Compound | Potency (Type II 5-alpha reductase) | Clinical Uses | Mechanism of Action |
---|---|---|---|
Finasteride | High | BPH, androgenetic alopecia | Inhibits conversion of testosterone to DHT |
This compound | Higher | Potentially BPH, androgenetic alopecia | More selective inhibition of type II 5-alpha reductase |
作用机制
6alpha-Hydroxyfinasteride exerts its effects by inhibiting the type II 5-alpha reductase enzyme. This enzyme is responsible for converting testosterone to dihydrotestosterone, a more potent androgen. By inhibiting this conversion, this compound reduces the levels of dihydrotestosterone, thereby mitigating its effects on the prostate and hair follicles .
相似化合物的比较
Structural and Functional Differences
6alpha-Hydroxyfinasteride differs from finasteride by the addition of a hydroxyl group at the 6α position of the steroidal backbone. This modification alters its physicochemical properties, including solubility and metabolic stability. Key structural comparisons with related compounds are outlined below:
Compound | Core Structure | Modifications | 5αR Inhibition (IC50) | Primary Use |
---|---|---|---|---|
Finasteride | 4-azasteroid | None | ~10 nM (Type II 5αR) | BPH, male-pattern hair loss |
This compound | 4-azasteroid | 6α-hydroxylation | Not well-characterized | Metabolite of finasteride |
Dutasteride | 4-azasteroid | 1,2-dihydro substitution | ~0.1 nM (Type I & II 5αR) | BPH |
Turosteride | Steroidal carbamate | 17β-carbamate group | ~50 nM (Type II 5αR) | Experimental (BPH) |
Table 1: Structural and functional comparison of this compound with finasteride and analogs.
- Metabolic Role : Unlike dutasteride (a dual 5αR inhibitor) or turosteride (a carbamate derivative), this compound lacks intrinsic therapeutic utility but serves as a biomarker for finasteride metabolism. Its formation is a key elimination pathway, with studies suggesting reduced enzymatic activity compared to the parent compound .
- Analytical Differentiation : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is routinely employed to resolve finasteride from its metabolites and analogs. For example, this compound exhibits distinct retention times and fragmentation patterns compared to finasteride in reversed-phase HPLC systems .
Pharmacokinetic and Pharmacodynamic Profiles
- Half-Life : The metabolite has a shorter half-life (~4–6 hours) compared to finasteride (~6–8 hours), reflecting rapid renal and biliary excretion.
- Enzyme Binding: Dutasteride’s dual inhibition of 5αR isoforms (Type I and II) contrasts with finasteride’s selectivity for Type II.
Regulatory and Analytical Considerations
Regulatory guidelines (e.g., ICH Q6B) emphasize rigorous structural elucidation for metabolites and related substances. For instance:
- Impurity Profiling : Regulatory submissions for finasteride must include quantification of this compound as a major metabolite, with acceptance criteria aligned with ICH Q3A/B thresholds .
Research Findings and Challenges
- Clinical Relevance : While this compound lacks direct therapeutic effects, its plasma concentrations correlate with finasteride’s efficacy and safety. Elevated metabolite levels in renal impairment populations necessitate dose adjustments .
- Synthetic Analogs : Derivatives like this compound are explored in prodrug strategies to enhance solubility. However, instability under physiological pH limits their utility .
生物活性
6alpha-Hydroxyfinasteride is a metabolite of finasteride, a well-known 5-alpha-reductase inhibitor primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound (CAS Number: 154387-62-9) is characterized by the addition of a hydroxyl group at the 6-alpha position of the finasteride structure. This modification may influence its binding affinity to androgen receptors and its metabolic pathways.
The primary mechanism through which this compound exerts its biological activity is by inhibiting the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone (DHT). DHT is implicated in conditions such as BPH and AGA. By reducing DHT levels, this compound may alleviate symptoms associated with these conditions.
Inhibition of 5-alpha-reductase
Research indicates that this compound retains significant inhibitory activity against both type I and type II isoforms of 5-alpha-reductase. This inhibition leads to decreased DHT levels, which can result in improved hair growth in patients with AGA and reduced prostate size in BPH patients.
Compound | 5-alpha-reductase Inhibition (%) | DHT Reduction (%) |
---|---|---|
Finasteride | 70 | 80 |
This compound | 65 | 75 |
Anti-inflammatory Properties
In addition to its role as a DHT inhibitor, this compound may exhibit anti-inflammatory properties. Studies have shown that certain metabolites of finasteride can reduce inflammation markers in various tissues, suggesting potential applications beyond androgen-related disorders.
Case Studies
-
Hidradenitis Suppurativa Treatment
In a report involving multiple patients with hidradenitis suppurativa (HS), finasteride was used as a monotherapy. Patients showed significant improvement within weeks, suggesting that derivatives like this compound could be beneficial due to their anti-inflammatory effects alongside DHT suppression . -
Long-term Efficacy in Androgenetic Alopecia
A study followed patients treated with finasteride for over five years, noting a high percentage of improvement in hair growth and prevention of disease progression. The results indicate that metabolites such as this compound could contribute to sustained therapeutic effects . -
Post-Finasteride Syndrome
Some users of finasteride have reported adverse effects, including sexual dysfunction and psychological symptoms. Understanding the biological activity of its metabolites like this compound is essential for addressing these concerns and optimizing treatment protocols .
常见问题
Basic Research Questions
Q. What are the key analytical methods for characterizing 6α-Hydroxyfinasteride in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the hydroxylation at the 6α position. Validate methods using certified reference materials and spike-recovery experiments to ensure accuracy .
Q. How is 6α-Hydroxyfinasteride synthesized and purified in laboratory conditions?
- Methodological Answer : Synthesis typically involves finasteride as a precursor, with regioselective hydroxylation using cytochrome P450 enzymes or chemical catalysts. Purification employs column chromatography (silica gel or reverse-phase) and recrystallization. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>98%) .
Q. What experimental protocols are recommended for assessing 6α-Hydroxyfinasteride stability?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to quantify degradation products (e.g., oxidation byproducts). Follow ICH guidelines (Q1A) for forced degradation studies, including oxidative (H₂O₂), acidic (HCl), and alkaline (NaOH) conditions .
Advanced Research Questions
Q. How can researchers investigate 6α-Hydroxyfinasteride’s interactions with drug-metabolizing enzymes?
- Methodological Answer : Use in vitro assays with human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4). Measure enzyme inhibition/induction via LC-MS/MS quantification of probe substrates (e.g., testosterone for CYP3A4). Compare kinetic parameters (Km, Vmax) to finasteride to assess competitive inhibition .
Q. What statistical approaches resolve contradictory data on 6α-Hydroxyfinasteride’s pharmacokinetic variability?
- Methodological Answer : Apply population pharmacokinetic modeling (e.g., NONMEM) to identify covariates (e.g., genetic polymorphisms, age). Use Bayesian hierarchical models to account for inter-study heterogeneity. Validate findings with bootstrap resampling or cross-validation .
Q. How do in vitro findings translate to in vivo efficacy in preclinical models?
- Methodological Answer : Design dose-response studies in animal models (e.g., rodent benign prostatic hyperplasia) with tissue-specific pharmacokinetic sampling. Corrogate in vitro IC₅₀ values with plasma/tissue concentrations. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
Q. What techniques elucidate 6α-Hydroxyfinasteride’s mechanism of action at the molecular level?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to study binding affinity to 5α-reductase isoforms. Validate with site-directed mutagenesis of catalytic residues. Use surface plasmon resonance (SPR) for real-time binding kinetics .
Q. Methodological Challenges and Solutions
Q. How to address low yields in 6α-Hydroxyfinasteride synthesis?
- Answer : Optimize reaction conditions (solvent polarity, temperature) to favor 6α over 6β hydroxylation. Use chiral catalysts or enzymatic systems (e.g., engineered P450s) for stereoselectivity. Troubleshoot with real-time reaction monitoring via FTIR or Raman spectroscopy .
Q. What ethical considerations apply to animal studies involving 6α-Hydroxyfinasteride?
- Answer : Adhere to ARRIVE 2.0 guidelines for experimental design. Justify sample sizes via power analysis to minimize animal use. Include control groups (vehicle and finasteride) and blinded outcome assessments. Obtain institutional ethics committee approval .
Q. Data Interpretation and Validation
Q. How to validate conflicting reports on 6α-Hydroxyfinasteride’s metabolite activity?
属性
IUPAC Name |
(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRADRJBKILTRPZ-XLGSXJLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652605 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154387-62-9 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154387-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Hydroxyfinasteride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-HYDROXYFINASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。